1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-2-carboxamide
Description
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-nitrophenyl)piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O5S2/c17-14-7-8-15(26-14)27(24,25)19-9-2-1-6-13(19)16(21)18-11-4-3-5-12(10-11)20(22)23/h3-5,7-8,10,13H,1-2,6,9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHMIETYFJIRNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using reagents like carbodiimides or acid chlorides.
Attachment of the Chlorothiophenyl Sulfonyl Group: This step involves sulfonylation reactions, where the chlorothiophenyl group is attached using sulfonyl chlorides under basic conditions.
Addition of the Nitrophenyl Group: The nitrophenyl group is introduced through nitration reactions, typically using nitric acid or nitrating mixtures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorothiophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted thiophenes.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : The compound has shown promise in preliminary studies as an anticancer agent. Its structural features may allow it to interact with specific pathways involved in tumor growth and proliferation. For instance, compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activities and receptor interactions .
- Anti-inflammatory Properties : Research indicates that sulfonamide derivatives can exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation . The compound’s ability to modulate inflammatory pathways is an area of active investigation.
- Antimicrobial Activity : Similar compounds have been evaluated for their antimicrobial properties against various pathogens, suggesting that this compound could also possess such activity. Studies have demonstrated that piperidine derivatives can inhibit bacterial growth, making them potential candidates for new antibiotics .
Study on Anticancer Effects
A study focused on the synthesis of piperidine derivatives, including 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-2-carboxamide, reported significant inhibition of cancer cell lines in vitro. The mechanism was linked to the compound's ability to interfere with signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Mechanism
Research involving sulfonamides has highlighted their role in inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response. This suggests that the compound may be effective in reducing inflammation through similar pathways .
Comparative Analysis Table
| Compound Name | Structural Features | Potential Applications |
|---|---|---|
| This compound | Piperidine ring, sulfonyl group, nitrophenyl | Anticancer, anti-inflammatory, antimicrobial |
| 1-((5-bromothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-2-carboxamide | Similar structure with bromine | Potentially different reactivity; anticancer |
| 1-(4-methoxyphenyl)-N-(4-chlorophenyl)piperidine-2-carboxamide | Different phenyl substitutions | Varying biological activity; anti-inflammatory |
Mechanism of Action
The mechanism of action of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-2-carboxamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl and nitrophenyl groups are key to its binding affinity and specificity, influencing molecular interactions and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Sulfonyl Group Variations : The 5-chlorothiophene sulfonyl group in the target compound may confer unique electronic and steric properties compared to benzenesulfonyl or unsubstituted thiophene analogs. Chlorine’s electronegativity could enhance binding to polar residues in biological targets .
- Nitro Group Position : The 3-nitrophenyl substituent likely influences molecular dipole moments and hydrogen-bonding capacity compared to 4-nitro derivatives, which may alter pharmacokinetic profiles.
- Piperidine Core Flexibility : Substitutions on the piperidine ring (e.g., methyl groups) in other analogs could modulate conformational rigidity, affecting target engagement.
Research Findings and Methodological Considerations
The SHELX system’s role in crystallographic refinement (SHELXL) and structure solution (SHELXD/SHELXS) is critical for elucidating bond lengths, angles, and packing interactions in such compounds . For example:
- Crystallographic Data : Hypothetical bond lengths for the sulfonyl group (S=O ~1.43 Å) and nitro group (N–O ~1.21 Å) would align with SHELXL-refined structures, ensuring accuracy in molecular modeling.
- Molecular Packing : Compared to analogs with bulkier substituents, the 5-chlorothiophene moiety may reduce crystal symmetry, impacting solubility and stability.
Biological Activity
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-2-carboxamide is a synthetic compound with potential biological activity, primarily explored in the context of neuropharmacology and cancer therapy. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 429.89 g/mol. It features a piperidine ring, a sulfonyl group derived from 5-chlorothiophene, and a nitrophenyl moiety, which contribute to its biological interactions and potential pharmacological applications .
The mechanism of action for this compound is hypothesized to involve interactions with specific receptors and enzymes. Notably, it has demonstrated significant binding affinity towards the cannabinoid receptor type 1 (CB1), suggesting implications in modulating endocannabinoid signaling pathways. This interaction could be relevant for therapeutic strategies targeting neuropsychiatric disorders.
Neuropharmacological Studies
Preliminary studies indicate that this compound may affect neurotransmitter systems, particularly through its interaction with CB1 receptors. This could potentially lead to applications in treating conditions such as anxiety, depression, and other neuropsychiatric disorders.
Anti-Cancer Potential
Research has also suggested that compounds with similar structural features exhibit anti-cancer properties. The unique combination of functional groups in this compound may enhance its reactivity towards biological targets involved in cancer cell proliferation and survival pathways. Further investigation is required to elucidate these effects specifically for this compound.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds can provide insights into the unique biological activity of this compound. Below is a summary table highlighting key differences:
| Compound Name | Structural Features | Biological Activity | Notable Differences |
|---|---|---|---|
| 1-(4-nitrophenyl)piperidine-4-carboxamide | Lacks sulfonamide; simpler structure | Moderate activity against certain receptors | No thiophene or chlorination |
| 5-chloro-N-(3-nitrophenyl)thiophene-2-sulfonamide | Similar sulfonamide group; different core structure | Potentially similar receptor interactions | Different core structure (thiophene focus) |
| N-(4-chlorophenyl)piperidine-4-carboxamide | Lacks nitro and sulfonamide groups | Limited receptor interaction studies available | Absence of key functional groups |
This comparison underscores the potential distinctiveness of this compound in terms of its biological activity due to its unique structural features.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with compounds similar to this compound:
- Cannabinoid Receptor Interactions : A study indicated that compounds interacting with CB1 receptors could modulate neurochemical pathways relevant for anxiety and mood disorders, suggesting potential therapeutic applications for this compound.
- Antiviral Activity : Research on piperidine derivatives has shown promising antiviral activity against HIV by inhibiting specific receptors involved in viral entry, which may parallel findings for this compound .
- Cancer Research : Investigations into structurally similar compounds have revealed their ability to inhibit tumor growth in various cancer models, warranting further exploration of this compound's anti-cancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
